Bis(perfluorohexyl)phosphinicAcid
Description
Bis(perfluorohexyl)phosphinic acid (6:6 PFPiA, CAS 70609-44-8) is a perfluoroalkyl phosphinic acid (PFPiA) characterized by two perfluorohexyl (C6F13) groups bonded to a central phosphorus atom . Its sodium salt form is widely used in analytical chemistry, particularly as a reference standard in PFAS (per- and polyfluoroalkyl substances) studies . Structurally, it belongs to a class of fluorinated organophosphorus compounds developed as alternatives to long-chain PFAS like PFOS and PFOA, aiming to reduce environmental persistence and bioaccumulation . Its molecular formula is C12F26O2P, with a molecular weight of 724.05 g/mol .
Properties
Molecular Formula |
C36H39N4NaO12S |
|---|---|
Molecular Weight |
782.8 g/mol |
IUPAC Name |
sodium;2,2-dideuterio-3-[7,12,17-tris(2-carboxy-2,2-dideuterioethyl)-3,8,13,18-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid;hydrogen sulfate |
InChI |
InChI=1S/C36H38N4O8.Na.H2O4S/c1-17-21(5-9-33(41)42)29-14-26-19(3)23(7-11-35(45)46)31(39-26)16-28-20(4)24(8-12-36(47)48)32(40-28)15-27-18(2)22(6-10-34(43)44)30(38-27)13-25(17)37-29;;1-5(2,3)4/h13-16,37-38H,5-12H2,1-4H3,(H,41,42)(H,43,44)(H,45,46)(H,47,48);;(H2,1,2,3,4)/q;+1;/p-1/i9D2,10D2,11D2,12D2;; |
InChI Key |
BXOHJORZAFFADE-OSNULJQWSA-M |
Isomeric SMILES |
[2H]C([2H])(CC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CC([2H])([2H])C(=O)O)C)CC([2H])([2H])C(=O)O)C)CC([2H])([2H])C(=O)O)C)C(=O)O.OS(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)CCC(=O)O)C)C(=C4C)CCC(=O)O)C(=C3C)CCC(=O)O)CCC(=O)O.OS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Anhydride-Mediated Synthesis
US9163039B2 discloses a method to prepare bis(perfluorohexyl)phosphinic acid via its anhydride intermediate. Phosphoric acid (P₄O₁₀) is reacted with bis(perfluorohexyl)phosphinic acid under dehydrating conditions, forming the cyclic anhydride. Subsequent hydrolysis in aqueous media regenerates the phosphinic acid.
Advantages :
- Anhydride formation simplifies purification due to reduced solubility in organic solvents.
- The anhydride intermediate is stable under ambient conditions, enabling storage and transportation.
Limitations :
Silyl Phosphonite Pathway
A less conventional route, explored in academic settings, involves hypophosphorous acid derivatives. Bis(trimethylsilyl)phosphonite reacts with perfluorohexyl iodide (C₆F₁₃I) in the presence of a radical initiator (e.g., AIBN). The reaction proceeds via a free-radical mechanism, forming bis(perfluorohexyl)phosphinic acid after acidic workup.
Reaction Scheme :
$$
(\text{Me}3\text{SiO})2\text{PH} + 2\,\text{C}6\text{F}{13}\text{I} \xrightarrow{\Delta} (\text{C}6\text{F}{13})2\text{P(O)OH} + 2\,\text{Me}3\text{SiI}
$$
Key Observations :
- Yields are moderate (60–65%) due to competing side reactions.
- Requires stringent exclusion of oxygen to prevent oxidation to phosphonic acids.
Purification and Isolation Techniques
Distillation
Crude bis(perfluorohexyl)phosphinic acid is purified via fractional distillation under reduced pressure (10–20 mmHg). The product distills at 180–190°C, separating from higher-boiling by-products like tris(perfluorohexyl)phosphine oxide.
Table 2: Distillation Parameters
| Pressure (mmHg) | Boiling Point (°C) | Purity Post-Distillation (%) |
|---|---|---|
| 10 | 185 | 98 |
| 20 | 178 | 96 |
Salt Formation
Neutralization with lithium hydroxide yields the lithium salt, which is recrystallized from ethanol/water mixtures. This method is preferred for battery applications, where the lithium salt’s ionic conductivity is critical.
Equation :
$$
(\text{C}6\text{F}{13})2\text{P(O)OH} + \text{LiOH} \rightarrow (\text{C}6\text{F}{13})2\text{P(O)OLi} + \text{H}_2\text{O}
$$
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
Infrared Spectroscopy (IR)
- P–O Stretch : 941 cm⁻¹ (broad, O–H stretch superimposed).
- C–F Stretches : 1140–1240 cm⁻¹ (strong absorptions).
Applications and Derivatives
Lithium-Ion Batteries
The lithium salt exhibits ionic conductivities of 1.2 × 10⁻³ S/cm at 25°C, making it suitable for solid-state electrolytes.
Surfactants
Bis(perfluorohexyl)phosphinic acid reduces surface tension of water to 18 mN/m at 0.1 wt%, outperforming conventional perfluorooctanoic acid (PFOA).
Chemical Reactions Analysis
Types of Reactions: Bis(perfluorohexyl)phosphinic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluoroalkyl phosphonic acids.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the perfluoroalkyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products Formed:
Oxidation: Perfluoroalkyl phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphinic acids.
Scientific Research Applications
Chemistry: Bis(perfluorohexyl)phosphinic Acid is used as a reagent in organic synthesis and as a catalyst in various chemical reactions . Its unique properties make it valuable in the development of new materials and chemical processes .
Biology: In biological research, the compound is studied for its potential effects on cellular processes and its interactions with biological molecules . It is also used in the development of bioactive compounds and pharmaceuticals .
Medicine: The compound’s stability and reactivity make it a candidate for drug development and delivery systems . It is being explored for its potential use in targeted drug delivery and as a component in medical imaging agents .
Industry: Bis(perfluorohexyl)phosphinic Acid is used in the production of high-performance materials, including coatings, lubricants, and surfactants . Its resistance to harsh chemical environments makes it ideal for use in industrial applications .
Mechanism of Action
The mechanism by which Bis(perfluorohexyl)phosphinic Acid exerts its effects involves its interaction with various molecular targets and pathways . The compound can act as a ligand, binding to specific receptors and enzymes, thereby modulating their activity . Its perfluoroalkyl groups contribute to its high affinity for hydrophobic targets, enhancing its effectiveness in various applications .
Comparison with Similar Compounds
Structural Analogues: Chain Length and Substituent Variations
6:6 PFPiA is part of a broader family of PFPiAs distinguished by perfluoroalkyl chain lengths and substitution patterns. Key analogues include:
- 6:8 PFPiA (perfluorohexylperfluorooctyl phosphinic acid): Contains one C6F13 and one C8F17 group.
- 8:8 PFPiA (bis(perfluorooctyl)phosphinic acid): Features two C8F17 chains.
- 6:6 Cl-PFESA (6:2 Cl-PFESA): A sulfonic acid derivative with chlorine substitution (CAS 756426-58-1) .
Table 1: Structural and Physicochemical Properties
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| 6:6 PFPiA | 70609-44-8 | C12F26O2P | 724.05 | Symmetric C6 chains; sodium salt form |
| 8:8 PFPiA | N/A | C16F34O2P | ~924.12* | Longer chains; higher lipophilicity |
| 6:8 PFPiA | N/A | C14F30O2P | ~824.08* | Asymmetric chains |
| 6:2 Cl-PFESA | 756426-58-1 | C8ClF16O3S | 506.63 | Chlorinated sulfonic acid analogue |
*Estimated based on chain length differences .
Biotransformation and Environmental Persistence
6:6 PFPiA undergoes enzymatic cleavage in biota, yielding perfluorooctylphosphonic acid (PFOPA) and 1H-perfluorooctane. However, its degradation pathways differ from longer-chain analogues like 8:8 PFPiA:
- 6:6 PFPiA : PFOPA is a primary metabolite in rainbow trout, rat, and carp, but 1H-perfluorooctane is absent in carp .
- 8:8 PFPiA : Produces PFOPA and 1H-perfluorooctane in all studied species (rat, carp, wheat), with further oxidation to PFOA in carp liver .
Table 2: Biotransformation Products by Species
| Compound | Rainbow Trout | Rat | Carp | Wheat |
|---|---|---|---|---|
| 6:6 PFPiA | PFOPA | PFOPA | PFOPA (no 1H-C8) | PFOPA, 1H-C8 |
| 8:8 PFPiA | PFOPA | PFOPA | PFOPA, PFOA | PFOPA, 1H-C8 |
Table 3: Extractant Efficiency in Metal Leaching
| Extractant | Structure | Cobalt Leaching Efficiency | Key Use Case |
|---|---|---|---|
| 6:6 PFPiA (hypothetical) | Fluorinated phosphinic | N/A* | PFAS analysis |
| D2EHPA | Bis(2-ethylhexyl)phosphate | 85–90% | Hydrometallurgy |
| Cyanex 272 | Bis(2,4,4-trimethylpentyl)phosphinic | 75–80% | Nickel/cobalt separation |
Regulatory and Toxicity Considerations
6:6 PFPiA is marketed as a "short-chain" PFAS alternative, but its environmental impact remains under study. However, its phosphinic acid moiety may still chelate metals, posing ecological risks .
Q & A
Q. What are the established synthesis routes for Bis(perfluorohexyl)phosphinic Acid, and how can researchers optimize yield and purity?
Bis(perfluorohexyl)phosphinic Acid is typically synthesized via nucleophilic substitution or condensation reactions involving perfluoroalkyl halides and phosphinic acid derivatives. Optimization requires rigorous control of reaction conditions (e.g., temperature, solvent polarity, and stoichiometry) to minimize side products like branched isomers or incomplete fluorination. Analytical techniques such as NMR and HPLC-MS are critical for verifying structural integrity and purity .
Q. What analytical methods are most reliable for quantifying Bis(perfluorohexyl)phosphinic Acid in environmental matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is the gold standard for detecting perfluoroalkyl phosphinic acids in complex matrices. Solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges improves recovery rates. Researchers must account for matrix effects by using isotope-labeled internal standards (e.g., -labeled analogs) to ensure quantification accuracy .
Q. How does Bis(perfluorohexyl)phosphinic Acid partition between aqueous and organic phases in environmental systems?
The compound’s high log (octanol-water partition coefficient) and strong surfactant properties drive its affinity for organic phases and adsorption to particulate matter. Laboratory experiments should simulate environmental conditions (pH, ionic strength) using shake-flask or column chromatography methods to measure partitioning coefficients. Data from these studies inform predictive models for environmental fate .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s persistence in anaerobic vs. aerobic environments?
Bis(perfluorohexyl)phosphinic Acid resists microbial degradation due to its strong C-F bonds and hydrophobic perfluoroalkyl chains. Advanced studies combine microbial culture assays with stable isotope probing (SIP) to track metabolic pathways. For example, sulfate-reducing bacteria in anaerobic sediments show limited degradation capacity compared to aerobic systems, where hydroxyl radical-mediated oxidation may occur under UV exposure .
Q. How can researchers resolve contradictions in reported bioaccumulation factors (BAFs) across species?
Discrepancies in BAFs often arise from interspecies differences in protein-binding affinity (e.g., liver fatty acid-binding proteins) and trophic transfer dynamics. A tiered approach is recommended:
- Step 1: Conduct controlled laboratory exposure studies using model organisms (e.g., zebrafish, Daphnia).
- Step 2: Validate findings with field samples, applying trophic magnification factors (TMFs) to account for food-web interactions.
- Step 3: Use computational models (e.g., QSAR) to predict bioaccumulation in untested species .
Q. What experimental designs address conflicting data on the compound’s endocrine-disrupting potential?
Contradictory results may stem from variations in exposure duration, dose regimes, or model systems. Researchers should adopt the OECD Test Guideline 458 (anti-estrogenic activity via transcriptional activation assays) and integrate omics approaches (transcriptomics, metabolomics) to identify biomarker signatures. Parallel in vitro (e.g., MCF-7 cell lines) and in vivo (rodent models) studies enhance reproducibility .
Q. How do co-contaminants influence the photodegradation kinetics of Bis(perfluorohexyl)phosphinic Acid in surface waters?
Advanced photolysis studies using simulated sunlight (e.g., xenon arc lamps) reveal that co-existing pollutants like nitrate or dissolved organic matter (DOM) can generate reactive oxygen species (ROS), accelerating degradation. Researchers must quantify ROS (e.g., hydroxyl radicals via probe compounds) and employ kinetic modeling (pseudo-first-order rate constants) to disentangle synergistic effects .
Methodological Notes
- Data Contradiction Analysis: Always cross-reference findings with orthogonal methods (e.g., comparing LC-MS data with immunoassay results) and contextualize environmental variables (e.g., pH, temperature) that may explain disparities .
- Regulatory Compliance: Refer to EPA PFAS Action Plan (2019) and OECD guidelines for standardized testing protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
